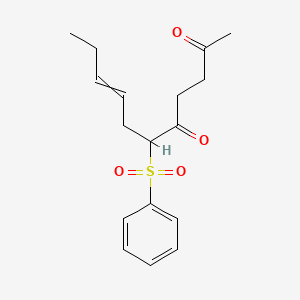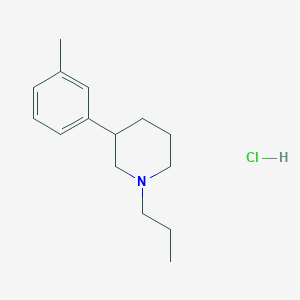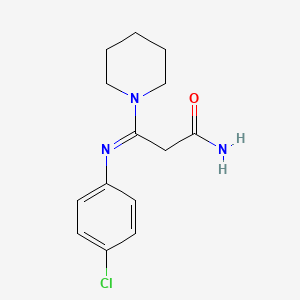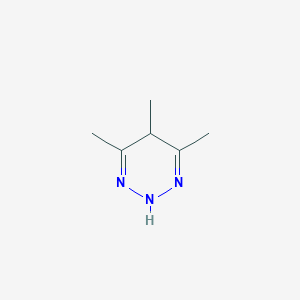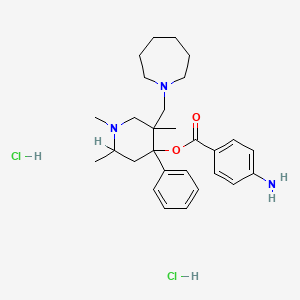
Acetic acid;1-phenylhept-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-phenylhept-1-yn-3-ol is a chemical compound with the molecular formula C15H20O3 It is known for its unique structure, which combines an acetic acid moiety with a phenyl group and an alkyne functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylhept-1-yn-3-ol typically involves the reaction of phenylacetylene with heptanal in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-phenylhept-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenylheptanoic acid or phenylheptanone.
Reduction: Formation of 1-phenylhept-1-ene or 1-phenylheptane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Acetic acid;1-phenylhept-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;1-phenylhept-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. Additionally, the phenyl group can interact with aromatic residues in proteins, potentially affecting their function. The acetic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetylene: Shares the phenyl and alkyne functionalities but lacks the acetic acid moiety.
Heptanal: Contains the heptane chain but lacks the phenyl and alkyne groups.
Phenylheptanoic acid: Contains the phenyl and heptane chain but lacks the alkyne group.
Uniqueness
Acetic acid;1-phenylhept-1-yn-3-ol is unique due to its combination of an acetic acid moiety, a phenyl group, and an alkyne functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
74835-43-1 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
acetic acid;1-phenylhept-1-yn-3-ol |
InChI |
InChI=1S/C13H16O.C2H4O2/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12;1-2(3)4/h4-8,13-14H,2-3,9H2,1H3;1H3,(H,3,4) |
Clave InChI |
RZURKRFXHLRMHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C#CC1=CC=CC=C1)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


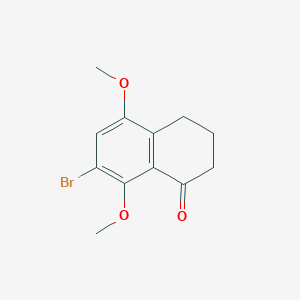

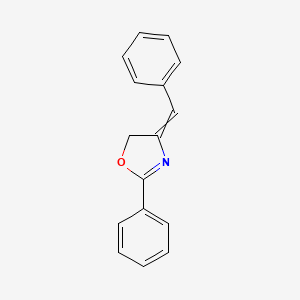
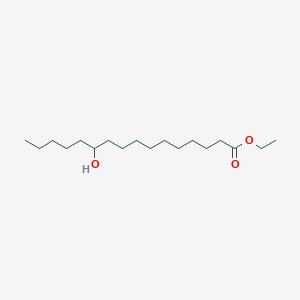
![4-[ethoxy(ethyl)phosphoryl]oxybenzamide](/img/structure/B14448327.png)


